molecular formula C22H22N6O3 B2854384 N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide CAS No. 899759-06-9

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Cat. No. B2854384
CAS RN: 899759-06-9
M. Wt: 418.457
InChI Key: JQPDJMPZAYEXCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide” is a chemical compound that has generated interest in the scientific community due to its potential application in various fields. It is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The exact molecular structure is not provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources.

Mechanism of Action

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide exerts its effects by inhibiting the activity of AKT, which is a serine/threonine kinase that plays a key role in cell survival and proliferation. AKT is activated by various growth factors and cytokines, and it phosphorylates downstream targets involved in cell growth, metabolism, and survival. This compound binds to the ATP-binding site of AKT and prevents its activation, leading to decreased phosphorylation of downstream targets and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting AKT signaling. In addition, this compound has been shown to reduce tumor growth in animal models of cancer. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease by reducing amyloid beta accumulation and oxidative stress. This compound has been shown to have minimal toxicity in normal cells, indicating its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has several advantages for lab experiments, including its specificity for AKT and its ability to induce apoptosis in cancer cells. This compound has also been shown to have minimal toxicity in normal cells, indicating its potential as a therapeutic agent. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo. This compound also requires further optimization to improve its pharmacokinetic properties and to reduce its off-target effects.

Future Directions

There are several future directions for research on N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide. One direction is to optimize the synthesis of this compound to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the development of this compound derivatives with improved solubility and stability may lead to the discovery of more potent and selective AKT inhibitors.

Synthesis Methods

The synthesis of N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide involves several steps, starting with the reaction of 4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)aniline in the presence of a base to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various analytical techniques have been used to confirm the structure of the compound.

Scientific Research Applications

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-nitrobenzamide has been studied for its potential applications in cancer research, as the AKT signaling pathway is frequently dysregulated in cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast cancer, lung cancer, and melanoma. This compound has also been studied for its potential applications in neurological disorders, as AKT signaling is involved in neuronal survival and function. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease and to protect against neuronal damage in models of traumatic brain injury.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. It’s always important to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)17-3-2-4-18(15-17)23-22(29)16-5-7-19(8-6-16)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPDJMPZAYEXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.